N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine
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Overview
Description
N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine is a chemical compound with the molecular formula C15H11N3 It is known for its unique structure, which includes an indazole ring and an ethynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Attachment of the Ethynyl Group: The ethynyl group is introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the ethynyl-substituted phenyl group with the indazole ring, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of substituents like halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Erlotinib hydrochloride: A tyrosine kinase inhibitor with a similar ethynyl-substituted phenyl group.
Gefitinib: Another tyrosine kinase inhibitor with structural similarities.
Uniqueness
N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine is unique due to its specific combination of an indazole ring and an ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(3-ethynylphenyl)methyl]-1H-indazol-6-amine |
InChI |
InChI=1S/C16H13N3/c1-2-12-4-3-5-13(8-12)10-17-15-7-6-14-11-18-19-16(14)9-15/h1,3-9,11,17H,10H2,(H,18,19) |
InChI Key |
XHCZODDCXKJIFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CNC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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